Yttrium(III) 2-ethylhexanoate

Overview

Description

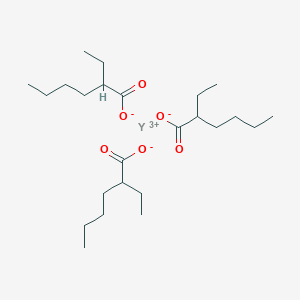

Yttrium(III) 2-ethylhexanoate: is an organometallic compound with the molecular formula C24H45O6Y . It is a coordination complex where yttrium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and materials science .

Mechanism of Action

Target of Action

Yttrium(III) 2-ethylhexanoate is an organometallic compound of yttrium It’s often used in research, particularly in nanotechnology-based applications .

Biochemical Pathways

Given its use in nanotechnology, it may be involved in the synthesis of nanomaterials . .

Result of Action

Given its use in nanotechnology, it may play a role in the synthesis of nanomaterials . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium(III) 2-ethylhexanoate can be synthesized by reacting yttrium oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent under elevated temperatures to ensure complete dissolution and reaction of the reactants .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is often purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Yttrium(III) 2-ethylhexanoate primarily undergoes coordination and substitution reactions. It can react with other ligands to form new coordination complexes. Additionally, it can participate in catalytic processes where it facilitates various organic transformations .

Common Reagents and Conditions:

Coordination Reactions: These reactions often involve the use of ligands such as phosphines, amines, or other organic molecules that can coordinate to the yttrium center.

Substitution Reactions: These reactions typically occur in the presence of nucleophiles that can displace the 2-ethylhexanoate ligands.

Major Products Formed: The major products of these reactions are new coordination complexes or substituted yttrium compounds, depending on the nature of the reactants and reaction conditions .

Scientific Research Applications

Chemistry: Yttrium(III) 2-ethylhexanoate is used as a precursor for the synthesis of other yttrium-containing compounds. It is also employed as a catalyst in various organic reactions, including polymerization and hydrogenation .

Biology and Medicine:

Industry: In industrial applications, this compound is used in the production of high-performance materials, such as yttrium-stabilized zirconia, which is used in ceramics and fuel cells .

Comparison with Similar Compounds

- Yttrium(III) acetate hydrate

- Yttrium(III) chloride

- Yttrium(III) nitrate tetrahydrate

- Zirconium(IV) 2-ethylhexanoate

Comparison: Yttrium(III) 2-ethylhexanoate is unique due to its specific ligand environment, which imparts distinct properties compared to other yttrium compounds. For example, yttrium(III) acetate hydrate and yttrium(III) chloride have different solubility and reactivity profiles, making them suitable for different applications. Zirconium(IV) 2-ethylhexanoate, while similar in ligand structure, differs in its central metal ion, leading to variations in catalytic activity and material properties .

Biological Activity

Yttrium(III) 2-ethylhexanoate is an organometallic compound with the molecular formula and a molecular weight of approximately 518.524 g/mol. It is commonly utilized in various scientific and industrial applications, particularly in nanotechnology and catalysis. This compound consists of yttrium coordinated with three 2-ethylhexanoate ligands, which significantly influence its chemical behavior and biological activity.

- IUPAC Name : 2-ethylhexanoate; yttrium(3+)

- CAS Number : 114012-65-6

- InChI Key : AGOMHFKGCMKLDA-UHFFFAOYSA-K

- Solubility : Insoluble in water, but soluble in organic solvents like n-hexane .

This compound exhibits several biological activities due to its interaction with biological systems. The compound's mechanism of action primarily involves:

- Catalytic Activity : It acts as a catalyst in various organic reactions, which can influence biochemical pathways in living organisms.

- Nanomaterial Synthesis : The compound is utilized in the synthesis of nanomaterials, potentially affecting cellular interactions and biocompatibility .

Toxicological Profile

This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also highly flammable, necessitating careful handling in laboratory and industrial environments.

Case Studies

- Biocompatibility Studies : Research has indicated that yttrium compounds can exhibit varying degrees of biocompatibility. A study focusing on yttrium oxide nanoparticles demonstrated potential cytotoxic effects on certain cell lines, suggesting that the biological activity of yttrium compounds may vary significantly based on their chemical form and exposure conditions .

- Nanoparticle Applications : A case study involving the use of this compound in the synthesis of yttrium-stabilized zirconia nanoparticles highlighted its role in enhancing mechanical properties and thermal stability, which are crucial for biomedical applications such as implants and prosthetics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other yttrium compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| Yttrium(III) Acetate | Moderate cytotoxicity | Catalysis, materials science |

| Yttrium(III) Chloride | Higher solubility, lower toxicity | Biomedical imaging |

| Zirconium(IV) 2-Ethylhexanoate | Comparable catalytic properties | Nanotechnology, ceramics |

This table illustrates that while this compound has unique properties due to its ligand structure, other yttrium compounds may offer different advantages depending on their application.

Research Findings

Recent studies have focused on the synthesis and characterization of yttrium-based nanomaterials. Notable findings include:

- Synthesis Methods : this compound can be synthesized by reacting yttrium oxide with 2-ethylhexanoic acid under controlled conditions to yield high-purity products suitable for research applications .

- Biological Effects : Investigations into the effects of yttrium compounds on cellular systems have revealed that certain concentrations can promote cell proliferation while others may induce apoptosis, emphasizing the need for careful dose management in biomedical applications .

Properties

IUPAC Name |

2-ethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Y/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOMHFKGCMKLDA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575673 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-65-6 | |

| Record name | Yttrium tris(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.